molecular formula C18H19ClN2O3 B5867455 N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide

N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide

Cat. No. B5867455
M. Wt: 346.8 g/mol
InChI Key: RRAXGYYVOPZODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide, also known as Boc-Cl-BCI, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzenecarboximidamide and is widely used in various biochemical and physiological experiments. The compound has shown promising results in the field of drug discovery and has been studied extensively for its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide involves the inhibition of protein kinases, particularly the Aurora kinases. These kinases play a crucial role in cell division and are overexpressed in cancer cells. The inhibition of Aurora kinases leads to the disruption of cell division and induces apoptosis, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. The compound has also been shown to have anti-inflammatory effects and has been studied for its potential in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide in lab experiments is its specificity towards Aurora kinases. This makes it an ideal candidate for studying the role of these kinases in cell division and cancer progression. However, one of the limitations of using N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide. One potential area of research is the development of more potent derivatives of the compound that can be used in the treatment of cancer and inflammatory diseases. Another area of research is the study of the compound's mechanism of action in more detail, particularly its interaction with Aurora kinases. Additionally, the compound's potential as a diagnostic tool for cancer detection could also be explored.
Conclusion:
N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide is a promising compound that has shown potential in the field of drug discovery and scientific research. Its specificity towards Aurora kinases makes it an ideal candidate for studying the role of these kinases in cell division and cancer progression. The compound has also shown anti-inflammatory effects and has potential in the treatment of inflammatory diseases. Further research is needed to explore the compound's potential as a drug candidate and diagnostic tool for cancer detection.

Synthesis Methods

The synthesis of N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with 4-butoxybenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out at room temperature. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide has been widely used in scientific research for its diverse range of applications. It has been studied for its potential as a drug candidate, particularly in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in the treatment of inflammatory diseases.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-2-3-12-23-16-10-6-14(7-11-16)18(22)24-21-17(20)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAXGYYVOPZODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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